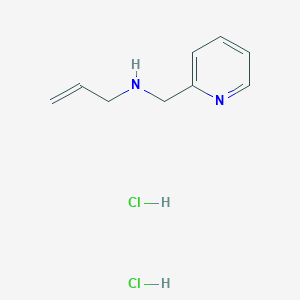![molecular formula C10H16ClNO B6362681 3-{[(Propan-2-yl)amino]methyl}phenol hydrochloride CAS No. 1240566-35-1](/img/structure/B6362681.png)
3-{[(Propan-2-yl)amino]methyl}phenol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(Propan-2-yl)amino]methyl}phenol hydrochloride, commonly known as propan-2-yl aminomethyl phenol hydrochloride (PAMPH), is a synthetic organic compound with a wide range of biomedical and pharmaceutical applications. PAMPH is a derivative of phenol and is a white powder in its purest form. It has a molecular weight of 226.62 g/mol and a melting point of 196-198°C.
Applications De Recherche Scientifique
Antioxidant and Therapeutic Roles
Phenolic compounds, such as Chlorogenic Acid (CGA) and its derivatives, have been recognized for their diverse biological and pharmacological effects. These compounds exhibit significant antioxidant activity, along with antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension activities, and more. The study by M. Naveed et al. (2018) highlights CGA's role in modulating lipid metabolism and glucose, showcasing its potential in treating metabolic disorders such as diabetes and obesity. This suggests that derivatives of phenolic compounds, including 3-{[(Propan-2-yl)amino]methyl}phenol hydrochloride, could have similar therapeutic applications (Naveed et al., 2018).
Role in Flavor and Food Chemistry
Branched aldehydes, derived from amino acids, play a crucial role in food flavor, as reviewed by B. Smit et al. (2009). The study covers the production and breakdown pathways of these aldehydes, emphasizing the importance of understanding these compounds' generation for controlling food flavor. This research area might be relevant for structurally related compounds, including this compound, in understanding and manipulating flavor profiles in foods (Smit et al., 2009).
Environmental and Health Impacts
The environmental persistence and potential health impacts of phenolic esters, such as parabens, have been reviewed by Camille Haman et al. (2015). Despite their widespread use and biodegradability, these compounds are ubiquitous in surface waters and sediments, indicating continuous environmental exposure. The study sheds light on the need for further research on the environmental fate and health effects of phenolic compounds and their derivatives, which could extend to compounds like this compound (Haman et al., 2015).
Antimicrobial Properties
The review by D. Raafat and H. Sahl (2009) on chitosan, a natural aminopolysaccharide, highlights its antimicrobial potential. Given the structural similarities and functional groups present in phenolic compounds, research on chitosan's antimicrobial mechanisms may offer insights into the antimicrobial applications of this compound and its derivatives (Raafat & Sahl, 2009).
Mécanisme D'action
Mode of Action
Similar compounds have been used in the synthesis of antidepressant molecules . These molecules typically work by modulating the release of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system .
Biochemical Pathways
Based on its potential role in the synthesis of antidepressants , it may be involved in the modulation of monoaminergic systems, including the noradrenergic, dopaminergic, and serotonergic pathways .
Result of Action
If it is indeed involved in the synthesis of antidepressants , it may contribute to alleviating symptoms of depression by modulating neurotransmitter levels in the brain .
Propriétés
IUPAC Name |
3-[(propan-2-ylamino)methyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(2)11-7-9-4-3-5-10(12)6-9;/h3-6,8,11-12H,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRXHCPLGOMWGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=CC=C1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-1-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B6362605.png)
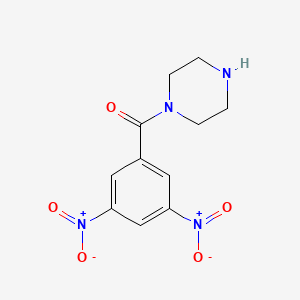

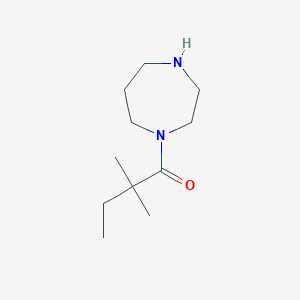
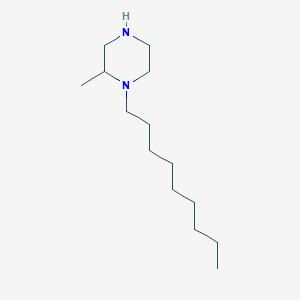
![1-[3,5-Bis(trifluoromethyl)benzoyl]piperazine; 95%](/img/structure/B6362631.png)
![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B6362644.png)

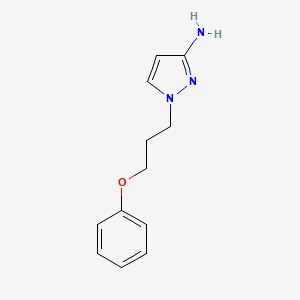
amine hydrochloride](/img/structure/B6362665.png)
